molecular formula C20H17ClN6O2S B2696139 N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-3-chlorobenzenesulfonamide CAS No. 1203111-51-6

N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-3-chlorobenzenesulfonamide

Cat. No.: B2696139
CAS No.: 1203111-51-6
M. Wt: 440.91
InChI Key: SDCPMTCNRONEDR-UHFFFAOYSA-N
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Description

“N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-3-chlorobenzenesulfonamide” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety . Imidazole derivatives have been shown to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Synthesis Analysis

The synthesis of imidazole derivatives involves several steps. For instance, N-arylation of imidazole with 4-fluorobenzaldehyde using hexadecyltrimethylammonium bromide as a catalyst can yield 4-(1H-imidazol-1-yl)benzaldehyde . This compound can then react with substituted acetophenones to yield corresponding chalcones . Each chalcone can further react with guanidine hydrochloride to result in the title compounds .

Scientific Research Applications

Synthesis Techniques and Chemical Reactions

  • The study by Rozentsveig et al. (2014) discusses a two-step regioselective synthesis of 3-(sulfonylamino)imidazo[1,2‐a]pyrimidines from 2-aminopyrimidines and N‐(2,2‐dichloro‐2‐phenylethylidene)arensulfonamides, proposing a mechanism for the formation of annulated heterocyclic derivatives through Dimroth rearrangement (Rozentsveig et al., 2014).
  • Huo et al. (2016) reported a carbon tetrabromide mediated oxidative carbon-nitrogen bond formation technique applied in the synthesis of complex imidazo[1,2-α]pyridines or imidazo[1,2-α]pyrimidines under mild and metal-free conditions (Huo et al., 2016).

Potential Biological Activities

  • The development and synthesis of novel ALS inhibitors as described by Ren et al. (2000) showcase the structure-activity relationships of various sulfonamide derivatives, indicating potential herbicidal activities and providing a basis for further chemical development (Ren et al., 2000).
  • Abdel-Wahab et al. (2008) explored the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases as antihypertensive α-blocking agents, highlighting the pharmacological potential of these compounds in medical applications (Abdel-Wahab et al., 2008).

Advanced Synthesis and Characterization

  • The research by Feng et al. (2021) involves the synthesis of modified 4-amino-N-(5-methyl-1, 2-sulfathiazole-3-yl) benzenesulfonamide acid and its employment in constructing new d10 metal complexes, which were characterized for their luminescence and antibacterial properties (Feng et al., 2021).
  • Aayisha et al. (2019) conducted DFT, molecular docking, and experimental analyses on a similar compound, focusing on its role as an alpha-2-imidazoline receptor agonist antihypertensive agent, emphasizing the importance of theoretical and experimental techniques in understanding the molecule's structure and potential biological activities (Aayisha et al., 2019).

Properties

IUPAC Name

3-chloro-N-[4-[(6-imidazol-1-yl-2-methylpyrimidin-4-yl)amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN6O2S/c1-14-23-19(12-20(24-14)27-10-9-22-13-27)25-16-5-7-17(8-6-16)26-30(28,29)18-4-2-3-15(21)11-18/h2-13,26H,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDCPMTCNRONEDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2C=CN=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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